molecular formula C20H14ClNO2 B5540734 N-(3-benzoylphenyl)-4-chlorobenzamide

N-(3-benzoylphenyl)-4-chlorobenzamide

Cat. No.: B5540734
M. Wt: 335.8 g/mol
InChI Key: OBCGCWMCABAZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-benzoylphenyl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C20H14ClNO2 and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0713064 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

  • N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound structurally related to N-(3-benzoylphenyl)-4-chlorobenzamide, has been identified as a potent herbicide effective against both annual and perennial grasses. This suggests potential agricultural applications for related benzamide derivatives in controlling unwanted vegetation in crops, forage legumes, and turf grasses (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Synthesis and Biological Screening

  • Research into the synthesis of novel benzenesulfonamide derivatives, including reactions with N-(4-acetylphenyl)benzene sulphonamide, has led to the discovery of compounds with significant in vitro antitumor activity. This highlights the potential for developing new therapeutic agents based on benzamide scaffolds for cancer treatment (Asmaa M. Fahim, Mona A. Shalaby, 2019).

Mitosis Inhibition in Plant Cells

Antimicrobial Compound Degradation

Safety and Hazards

The safety and hazards of a compound depend on its properties. Without specific information on “N-(3-benzoylphenyl)-4-chlorobenzamide”, it’s difficult to provide an accurate analysis .

Properties

IUPAC Name

N-(3-benzoylphenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2/c21-17-11-9-15(10-12-17)20(24)22-18-8-4-7-16(13-18)19(23)14-5-2-1-3-6-14/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCGCWMCABAZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

With agitation, 4.9 g 4-chlorobenzoyl chloride are added bit by bit to a solution, cooled to 5° C., of 5 g 3-amino-benzophenone in 60 ml dimethylacetamide, in the presence of 4.9 g triethylamine.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

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